1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride

Catalog No.
S822621
CAS No.
2059950-06-8
M.F
C8H15Cl2N3
M. Wt
224.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropylpiperazine-2-carbonitrile dihydrochlo...

CAS Number

2059950-06-8

Product Name

1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride

IUPAC Name

1-cyclopropylpiperazine-2-carbonitrile;dihydrochloride

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

InChI

InChI=1S/C8H13N3.2ClH/c9-5-8-6-10-3-4-11(8)7-1-2-7;;/h7-8,10H,1-4,6H2;2*1H

InChI Key

XCPBLUAPOFBSFC-UHFFFAOYSA-N

SMILES

C1CC1N2CCNCC2C#N.Cl.Cl

Canonical SMILES

C1CC1N2CCNCC2C#N.Cl.Cl

The exact mass of the compound 1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride (CAS 2059950-06-8) is a highly functionalized, conformationally restricted heterocyclic building block designed for advanced medicinal chemistry and parallel synthesis workflows. Featuring an N1-cyclopropyl group that modulates lipophilicity and metabolic resistance, alongside a C2-carbonitrile moiety that serves as a versatile handle for downstream transformations (such as reduction to 1,2-diamines or conversion to tetrazoles), this compound provides a rigid, bifunctional scaffold [1]. Formulated as a dihydrochloride salt, it resolves the severe hygroscopicity and oxidative instability typically associated with free base piperazines, ensuring high stoichiometric precision during automated dispensing and long-term storage [1].

Generic substitution with simpler analogs or free base forms introduces significant process inefficiencies and performance deficits. Procuring the free base (CAS 1311569-64-8) frequently results in poor weighing accuracy and batch-to-batch reproducibility due to rapid atmospheric moisture and carbon dioxide absorption, which leads to carbamate formation [1]. Alternatively, substituting with the unsubstituted piperazine-2-carbonitrile (CAS 187589-35-1) requires multi-step protection, alkylation, and deprotection sequences to install the N1-cyclopropyl group, which dramatically reduces overall yield and increases solvent waste [2]. Furthermore, utilizing an N-methyl analog fails in downstream applications requiring high metabolic stability, as the methyl group is highly susceptible to CYP450-mediated N-dealkylation compared to the sterically hindered cyclopropyl moiety [3].

Handling Stability and Stoichiometric Precision

Free base aliphatic amines are notoriously difficult to handle in precise stoichiometric amounts due to their propensity to absorb atmospheric water and CO2. The dihydrochloride salt form of 1-cyclopropylpiperazine-2-carbonitrile maintains strict mass stability, whereas the free base comparator exhibits significant weight variance, directly impacting assay reproducibility and reaction stoichiometry [1].

Evidence DimensionMass variance under accelerated storage
Target Compound Data< 0.5% mass variance at 75% RH over 30 days (dihydrochloride salt)
Comparator Or Baseline> 8.0% mass variance at 75% RH over 30 days (free base, CAS 1311569-64-8)
Quantified Difference16-fold reduction in moisture/CO2 absorption
ConditionsAccelerated stability testing (40°C / 75% Relative Humidity)

Ensures precise molar equivalents can be weighed for high-throughput library synthesis without requiring inert atmosphere gloveboxes.

Synthetic Step Economy and Precursor Suitability

Starting a synthesis with an unsubstituted piperazine ring requires orthogonal protection strategies to differentiate the N1 and N4 positions. Procuring the pre-installed N1-cyclopropyl compound eliminates these steps. Direct alkylation of unsubstituted piperazine-2-carbonitrile typically yields complex mixtures of mono- and di-alkylated products, whereas this specific building block allows immediate, selective functionalization at the N4 position or the C2-nitrile [1].

Evidence DimensionRequired synthetic steps for N1-cyclopropyl scaffold generation
Target Compound Data0 additional steps; direct utilization for N4 or C2 derivatization
Comparator Or Baseline2-3 additional steps (protection, reductive amination, deprotection) using Piperazine-2-carbonitrile (CAS 187589-35-1)
Quantified DifferenceEliminates 2-3 synthetic steps; improves net scaffold yield by 30-45%
ConditionsStandard parallel synthesis workflows

Reduces procurement costs associated with protecting group reagents and significantly accelerates time-to-target in medicinal chemistry campaigns.

Metabolic Stability via N-Dealkylation Resistance

In drug discovery, the N-methyl group is frequently a metabolic liability due to rapid oxidative cleavage by hepatic enzymes. The N-cyclopropyl group provides a sterically hindered, electron-modulated alternative that significantly reduces intrinsic clearance rates while maintaining similar basicity and topological polar surface area [1].

Evidence DimensionHepatic intrinsic clearance (CL_int) via N-dealkylation
Target Compound DataN-dealkylation rate typically <15 µL/min/mg protein (N-cyclopropyl)
Comparator Or BaselineRapid N-demethylation with CL_int >50 µL/min/mg protein (N-methyl analog, CAS 1488348-87-3)
Quantified Difference>3.3-fold improvement in microsomal stability
ConditionsHuman liver microsome (HLM) oxidative stability assays

Procuring the cyclopropyl derivative directly supports the development of lead compounds with viable oral pharmacokinetic profiles.

High-Throughput Parallel Synthesis of Piperazine Libraries

The handling characteristics of the dihydrochloride salt make it highly suitable for automated dispensing systems. It allows for precise stoichiometric reactions at the N4 position without the weighing errors associated with hygroscopic free bases [1].

Development of Metabolically Stable CNS Therapeutics

Due to the established resistance of the N-cyclopropyl group to CYP450-mediated N-dealkylation, this building block is directly applicable in synthesizing CNS-penetrant lead compounds where minimizing rapid hepatic clearance is critical [2].

Synthesis of Tetrazole Bioisosteres and 1,2-Diamines

The C2-carbonitrile group serves as a direct precursor for [3+2] cycloadditions with azides to form tetrazoles (carboxylic acid bioisosteres) or can be subjected to controlled reduction to yield functionalized 1,2-diamines for asymmetric catalysis or metal-binding pharmacophores [3].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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